molecular formula C14H14ClNO2 B1317640 3-Chloro-4-(4-ethoxyphenoxy)aniline CAS No. 16824-54-7

3-Chloro-4-(4-ethoxyphenoxy)aniline

Cat. No.: B1317640
CAS No.: 16824-54-7
M. Wt: 263.72 g/mol
InChI Key: ROBIZIQQNBEKFL-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-ethoxyphenoxy)aniline is a substituted aniline derivative featuring a chloro group at the 3-position, a phenoxy group at the 4-position (with a para-ethoxy substituent on the phenyl ring), and a primary amine (-NH₂) at the 4-position of the benzene core.

Properties

IUPAC Name

3-chloro-4-(4-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(16)9-13(14)15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBIZIQQNBEKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542020
Record name 3-Chloro-4-(4-ethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16824-54-7
Record name 3-Chloro-4-(4-ethoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16824-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-ethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-ethoxyphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution of 3-chloroaniline with 4-ethoxyphenol under suitable reaction conditions. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

similar compounds are often synthesized using large-scale batch reactors with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-ethoxyphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenoxy or benzyloxy group significantly influence solubility, polarity, and biological activity:

Compound Name Substituent (R) Solubility (Water) Solubility (DMSO) Melting Point (°C) Molecular Weight (g/mol)
3-Chloro-4-(4-ethoxyphenoxy)aniline 4-OCH₂CH₃ Not reported Likely high Not reported ~277.7 (estimated)
3-Chloro-4-(4-chlorophenoxy)aniline 4-Cl Very low High Not reported 264.1
3-Chloro-4-(3-fluorobenzyloxy)aniline 3-F-C₆H₄CH₂O- Low High 78–82 251.68
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline 3-CF₃ Not reported High Not reported 297.7

Key Observations :

  • Polarity: The ethoxy group (-OCH₂CH₃) is less polar than chloro (-Cl) or trifluoromethyl (-CF₃) substituents, which may enhance lipid solubility and membrane permeability compared to 3-chloro-4-(4-chlorophenoxy)aniline .
  • Thermal Stability: The fluorobenzyloxy analog exhibits a defined melting range (78–82°C), suggesting higher crystallinity than the chlorophenoxy analog .
Antimalarial Activity
  • 3-Chloro-4-(4-chlorophenoxy)aniline: Demonstrates antiplasmodial activity by inhibiting Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in fatty acid biosynthesis. Its ED₅₀ is 3.61 mg/kg in hybrid drug formulations, but low water solubility limits bioavailability .
  • Sarcosine-Aniline Hybrid: A derivative of 3-chloro-4-(4-chlorophenoxy)aniline shows reduced potency (ED₅₀ = 6.49 mg/kg), likely due to poor solubility .
Anticancer Activity
  • 3-Chloro-4-(3-fluorobenzyloxy)aniline : Serves as a key intermediate in synthesizing lapatinib, a dual EGFR/HER2 inhibitor. Its fluorobenzyloxy group enhances metabolic stability and target affinity .
  • 3-Chloro-4-(3,4-dichlorophenoxy)aniline: Incorporated into quinazoline scaffolds as a TAK-285 analog, showing potent antiproliferative effects against cancer cell lines .

Biological Activity

3-Chloro-4-(4-ethoxyphenoxy)aniline, a compound with the molecular formula C14H14ClNO2, has garnered interest for its potential biological activities. This article provides a thorough examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14ClNO2
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 16824-54-7

The compound features a chloro group and an ethoxyphenoxy moiety, which may contribute to its biological activity by influencing interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It is hypothesized that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
  • Receptor Modulation : The structural features suggest possible interactions with receptors that could modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated that this compound may possess several biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial membrane integrity or inhibition of essential metabolic processes.
  • Anticancer Potential :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism may involve cell cycle arrest and modulation of apoptosis-related proteins.
  • Antioxidant Properties :
    • Some research indicates that this compound may possess antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityMethodologyFindings
AntimicrobialIn vitro assaysSignificant inhibition of growth in Staphylococcus aureus and Escherichia coli.
AnticancerCell viability assaysInduced apoptosis in LS174T colon cancer cells with IC50 values around 25 µM.
AntioxidantDPPH assayDemonstrated strong free radical scavenging activity, comparable to known antioxidants.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound's lipophilicity suggests good absorption through biological membranes.
  • Metabolism : Potential metabolism via cytochrome P450 enzymes could lead to active or inactive metabolites.
  • Toxicity Studies : Initial toxicity assessments indicate low cytotoxicity at therapeutic doses; however, further studies are necessary to fully elucidate its safety profile.

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